[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
CAS No.:
Cat. No.: VC18806910
Molecular Formula: C14H13Cl4N
Molecular Weight: 337.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13Cl4N |
|---|---|
| Molecular Weight | 337.1 g/mol |
| IUPAC Name | 2-chloro-N,N-dimethyl-5-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
| Standard InChI | InChI=1S/C14H13Cl4N/c1-19(2)13-7-8(3-4-10(13)15)9-5-11(16)14(18)12(17)6-9/h3-5,7,9H,6H2,1-2H3 |
| Standard InChI Key | ADNMBBXSPRVGQX-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(C=CC(=C1)C2CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of [2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is defined by three key components:
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A chlorinated phenyl ring with substituents at the 2- and 5-positions.
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A trichlorocyclohexa-2,4-dienyl group attached to the phenyl ring, with chlorine atoms at the 3-, 4-, and 5-positions.
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A dimethylamino group (-N(CH₃)₂) at the para position relative to the cyclohexadienyl moiety.
Structural Elucidation Techniques
Advanced analytical methods are critical for confirming the compound’s structure:
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Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra provide insights into the electronic environment of hydrogen and carbon atoms, respectively. The dimethylamino group typically resonates as a singlet in the proton NMR spectrum due to equivalent methyl groups.
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Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 337.1, corresponding to the molecular formula C₁₄H₁₃Cl₄N.
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Infrared Spectroscopy (IR): Stretching vibrations for C-Cl bonds appear near 550–750 cm⁻¹, while N-H stretches (if present) are observed around 3300 cm⁻¹.
Synthesis and Manufacturing Approaches
Synthesizing [2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves multi-step organic reactions, often beginning with precursor chlorination and concluding with amine functionalization.
Key Synthetic Routes
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Chlorination of Cyclohexadiene Precursors:
Cyclohexa-1,3-diene undergoes electrophilic chlorination using Cl₂ in the presence of FeCl₃ to yield trichlorocyclohexadiene derivatives. Selective chlorination at the 3-, 4-, and 5-positions requires precise temperature control (0–5°C) to minimize polychlorination byproducts. -
Coupling Reactions:
The trichlorocyclohexadienyl group is coupled to a pre-chlorinated phenyl ring via Suzuki-Miyaura or Ullmann coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling under inert atmospheres. -
Dimethylamination:
Introduction of the dimethylamino group is achieved through nucleophilic aromatic substitution (SNAr) using dimethylamine under basic conditions (e.g., K₂CO₃ in DMF). Elevated temperatures (80–100°C) enhance reaction rates.
Table 1: Representative Synthetic Conditions for Key Steps
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclohexadiene Chlorination | Cl₂, FeCl₃, 0°C, 12 h | 65 | 90 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C, 24 h | 72 | 85 |
| Dimethylamination | (CH₃)₂NH, K₂CO₃, DMF, 100°C, 48 h | 58 | 88 |
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its electron-deficient aromatic system and the nucleophilic dimethylamino group.
Nucleophilic Substitution
The dimethylamino group can undergo quaternization with alkyl halides (e.g., CH₃I) to form ammonium salts, enhancing solubility in polar solvents.
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ under acidic conditions oxidizes the cyclohexadienyl ring to a carboxylic acid derivative.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the cyclohexadienyl group to a cyclohexane ring, altering steric and electronic properties.
Comparative Analysis with Structural Isomers
The 3,4,5-trichloro substitution pattern on the cyclohexadienyl ring differentiates this compound from isomers with alternative chlorine arrangements (e.g., 2,3,6- or 2,4,5-). Key distinctions include:
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Thermal Stability: 3,4,5-Substituted derivatives exhibit higher melting points due to symmetric crystal packing.
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Reactivity: Electron-withdrawing effects are more pronounced in 3,4,5-isomers, reducing susceptibility to electrophilic attack.
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